N-Docosane-D46

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

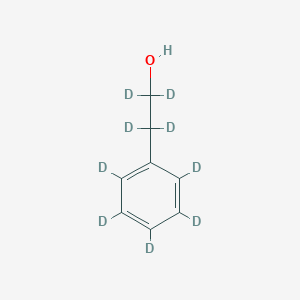

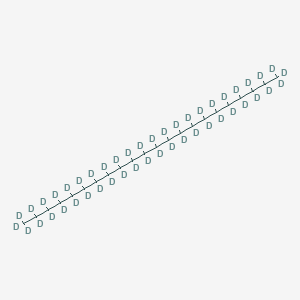

N-Docosane-D46 is a compound with the molecular formula C22H46 . It is also known by other synonyms such as docosane-d46 and 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane .

Molecular Structure Analysis

The molecular weight of this compound is 356.9 g/mol . The IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 356.9 g/mol . It has a high XLogP3 value of 11.5, indicating its lipophilic nature . It has no hydrogen bond donor or acceptor count, suggesting it does not readily form hydrogen bonds . The rotatable bond count is 19 .Aplicaciones Científicas De Investigación

1. Aerosol Chemistry Research

In aerosol chemistry, N-Docosane-D46 is used to study organic aerosol mixing. Robinson et al. (2013) investigated the mixing of separate organic aerosol populations, including docosane and docosane-d46, in a smog chamber using single-particle mass spectrometry. The study highlighted the different mixing behaviors of these compounds and provided insights into the diffusivity and immiscibility of aerosol particles (Robinson, Saleh, & Donahue, 2013).

2. Phase Transition Studies

Wang et al. (2013) examined the magnetic effect on the phase transitions of N-Docosane using differential scanning calorimetry (DSC). Their research provided insights into the behavior of N-Docosane under the influence of a magnetic field, revealing shifts in transition temperatures due to solid-solid transitions and melting (Wang, Tozaki, Hayashi, & Inaba, 2013).

3. Crystal Growth and Morphology

Camacho et al. (2015) focused on the crystal morphology and growth rates of triclinic N-Docosane crystallizing from solutions. Their study provided a detailed analysis of crystal faces and growth rates, contributing to the understanding of crystallization processes in organic molecules (Camacho, Roberts, Lewtas, & More, 2015).

4. Thermal Energy Storage

Alkan et al. (2009) investigated the use of docosane in thermal energy storage. They focused on the preparation, characterization, and thermal properties of microencapsulated docosane for potential applications in solar space heating (Alkan, Sari, Karaipekli, & Uzun, 2009).

5. Phase Change Materials

Fu et al. (2011) studied the phase transition behaviors of N-Docosane in microcapsules, revealing insights into the coexistence of ordered and rotator phases in microencapsulated N-Docosane. This research is significant for the development of advanced phase change materials (Fu, Su, Xie, Zhu, Liu, & Wang, 2011).

Safety and Hazards

While specific safety data for N-Docosane-D46 is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing hands before breaks and immediately after handling the product .

Mecanismo De Acción

Target of Action

N-Docosane-D46 is a deuterium-labeled form of Docosanol . Docosanol is an antiviral agent used to treat orofacial herpes sores . It primarily targets the lipid envelope of the herpes simplex virus (HSV) .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents the virus from entering cells and replicating, thereby inhibiting the spread of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Docosanol is the viral replication pathway. By preventing the fusion of the virus with the host cell membrane, Docosanol disrupts the virus’s ability to replicate within the host .

Pharmacokinetics

Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The primary result of Docosanol’s action is the inhibition of herpes simplex virus replication. This can lead to a reduction in the severity and duration of orofacial herpes sores .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the phase transition of docosane can be affected by confinement in nanopores . .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGUJZVBDQJKV-SAUBADBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)